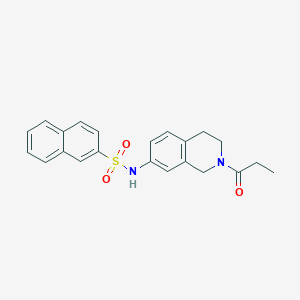
N-(2-丙酰-1,2,3,4-四氢异喹啉-7-基)萘-2-磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3,4-Tetrahydroisoquinolines (THIQ) are a class of compounds that form an important part of the isoquinoline alkaloids family . They are secondary amines with the chemical formula C9H11N . THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Synthesis Analysis
The synthesis of THIQ derivatives has been explored to contain compounds with potential biological activity . One strategy involves the electron-transfer reduction of the easily obtained α,β-dehydro phosphonophenylalanine followed by a Pictet–Spengler cyclization .Molecular Structure Analysis
The molecular structure of THIQ is unique due to their roles in natural and synthetic chemistry and their biologically and pharmacological activities . More than 13,000 derivatives are reported, well over 100 naturally occurring molecules display this motif .Chemical Reactions Analysis
Research on structurally related tetrahydroisoquinoline derivatives demonstrates their potential in inhibiting phenylethanolamine N-methyltransferase (PNMT), a key enzyme involved in the synthesis of catecholamines.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)naphthalene-2-sulfonamide” would typically include its molecular formula, molecular weight, and other characteristics. For example, a similar compound “N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide” has a molecular formula of C22H22N2O3S and a molecular weight of 394.49.科学研究应用
蛋白激酶抑制
异喹啉磺酰胺,包括与N-(2-丙酰-1,2,3,4-四氢异喹啉-7-基)萘-2-磺酰胺结构相关的化合物,已被确定为环核苷酸依赖性蛋白激酶和蛋白激酶 C 的有效抑制剂。这些化合物对特定蛋白激酶表现出选择性抑制,突出了它们在针对各种激酶相关疾病的治疗应用中的潜力。抑制机制涉及与酶活性中心直接相互作用,表明与 ATP 竞争,与磷酸受体非竞争 (Hidaka 等人,1984 年)。
抗 Rho 激酶疗法的临床方面
在过去 25 年中对异喹啉磺酰胺衍生物的探索极大地促进了对各种蛋白激酶的生理功能的理解和新药的开发。这些研究强调了蛋白激酶抑制剂的临床应用,特别是在抗 Rho 激酶疗法中,该疗法在日本正在进行中,因为它具有潜在的治疗益处 (Hidaka 等人,2005 年)。
金属配合物的合成和表征
异喹啉衍生物与金属盐之间反应的研究导致了金属配合物的形成,其中磺酰胺充当二齿配体。这些配合物因其晶体结构和光谱特性而得到表征,为其在材料科学和配位化学中的潜在应用提供了见解。此类研究证明了磺酰胺衍生物在形成结构多样的金属配合物方面的多功能性 (Macías 等人,2002 年)。
增强的溶解度和光学性质
基于磺酸盐-吡啶相互作用的分子配合物的形成已经得到研究,揭示了溶解度和光学性质的显着增强。这些发现表明在开发具有改进的光学行为和溶解度特性的新材料中具有潜在应用,这对于药物制剂和材料科学应用至关重要 (Ahmad 等人,2020 年)。
多受体中枢神经系统药物
喹啉和异喹啉-磺酰胺衍生物已被合成并评估为有效的中央神经系统 (CNS) 药物,在 5-HT1A/5-HT2A/5-HT7 和 D2/D3/D4 受体中表现出多受体活性。这些化合物显示出抗抑郁样和抗焦虑活性,突出了磺酰胺衍生物在治疗中枢神经系统疾病中的治疗潜力 (Zajdel 等人,2012 年)。
作用机制
安全和危害
The safety and hazards of a compound are typically determined through rigorous testing and research. It’s important to note that any compound should be handled with appropriate safety measures to prevent any potential harm.
未来方向
The future directions of research into THIQ derivatives and similar compounds are likely to focus on further understanding their biological activities and potential therapeutic applications. For example, naphthoquinone derivatives could be considered for further studies to provide drugs efficient in treating cancer and multidrug-resistant bacteria .
属性
IUPAC Name |
N-(2-propanoyl-3,4-dihydro-1H-isoquinolin-7-yl)naphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3S/c1-2-22(25)24-12-11-17-7-9-20(13-19(17)15-24)23-28(26,27)21-10-8-16-5-3-4-6-18(16)14-21/h3-10,13-14,23H,2,11-12,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFNBHQMGYLZILF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)naphthalene-2-sulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Hydrazinyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/no-structure.png)

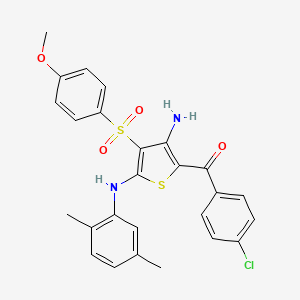
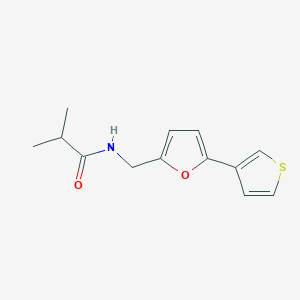
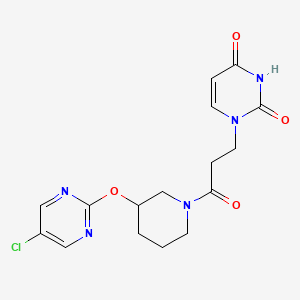
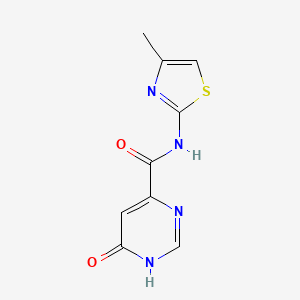
![Ethyl 5-[(4-ethenylphenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B2462307.png)
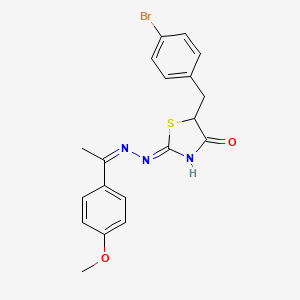
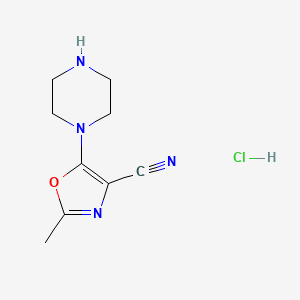
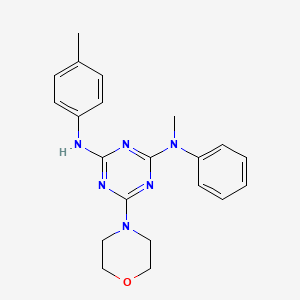
![N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-4-fluorobenzamide](/img/structure/B2462313.png)
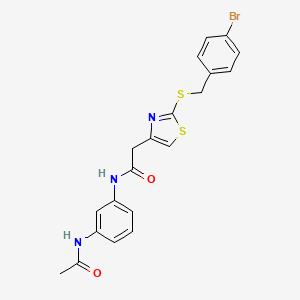
![2-[[6-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B2462315.png)
![2-(4-(Ethylsulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2462321.png)